1-[5-(2-Chlorophenyl)-2-furyl]methanamine
Description
Contextualization within Furan (B31954) Heterocycle Chemistry Research
Furan is a five-membered aromatic heterocycle containing one oxygen atom, and it stands as a cornerstone in the field of heterocyclic chemistry. orientjchem.orgderpharmachemica.com The furan nucleus is a prevalent scaffold in a multitude of natural products and pharmacologically active molecules. derpharmachemica.com Its unique physicochemical properties, including its role as a bioisostere for phenyl rings, make it a valuable component in drug design, potentially improving metabolic stability, bioavailability, and receptor interactions. orientjchem.org
The furan ring is electron-rich due to the lone pair of electrons on the oxygen atom, which makes it highly reactive toward electrophilic substitution, typically at the 2-position. orientjchem.orgijabbr.com This reactivity, however, necessitates the use of mild reagents to avoid polymerization or ring-opening reactions. ijabbr.compharmaguideline.com Contemporary research in furan chemistry is vibrant, with ongoing efforts to develop novel, sustainable synthetic methodologies and to explore new applications for furan derivatives in pharmaceuticals, agrochemicals, and advanced materials. nih.gov The versatility and established biological importance of the furan moiety ensure its continued relevance in academic and industrial research. utripoli.edu.ly
Significance of Furan-Based Methanamines as Chemical Scaffolds
The incorporation of a methanamine (-CH₂NH₂) group onto a furan ring creates a furan-based methanamine scaffold, a structural motif of considerable interest in medicinal chemistry. This scaffold combines the aromatic, heterocyclic nature of furan with a flexible, basic amino group that can serve as a key pharmacophoric element. The amine provides a site for hydrogen bonding and salt formation, which are critical for molecular recognition at biological targets and for tuning the pharmacokinetic properties of a compound.
The utility of this scaffold is exemplified by compounds like tetrahydrofurfurylamine, which finds medicinal applications, and (dimethylaminomethyl)furfuryl alcohol, a key intermediate in the synthesis of the anti-ulcer drug ranitidine. ijabbr.com More recent academic investigations have highlighted the potential of this chemical framework in new therapeutic areas. For instance, a 2019 study published in Molecules identified a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives as novel and potent inhibitors of human sirtuin 2 (SIRT2), an enzyme implicated in cancer and neurodegenerative diseases. mdpi.com This discovery underscores the potential of the aryl-furan-methanamine core as a promising scaffold for developing new enzyme inhibitors and therapeutic agents. mdpi.com
Overview of the Research Landscape for the Chemical Compound
A detailed review of published scientific literature indicates that dedicated academic studies focusing specifically on 1-[5-(2-Chlorophenyl)-2-furyl]methanamine are limited. The compound is not widely documented in major chemical or medicinal research databases with extensive experimental data. Its primary availability appears to be through commercial chemical suppliers as a research chemical or building block for synthesis.
The research landscape is therefore best understood by examining studies on closely related analogues. Academic work has been conducted on derivatives of 5-(4-chlorophenyl)furan, which share the chlorophenyl and furan moieties but differ in the position of the chlorine atom and the substitution at the 2-position. nih.gov These studies have explored the synthesis of novel compounds with potential applications as anticancer agents by targeting tubulin polymerization. nih.gov Furthermore, research into other (5-aryl-furan-2-yl)methanamine derivatives, such as the aforementioned SIRT2 inhibitors, provides a valuable framework for understanding the potential biological activities of this class of compounds. mdpi.com The existing research on these related structures suggests that the general scaffold is of significant interest for its potential interactions with biological systems.
Scope of the Academic Investigation
Given the absence of extensive published research on this compound, the scope of any future academic investigation remains largely exploratory. A foundational study would logically commence with a confirmed synthesis pathway, likely involving the reductive amination of the corresponding aldehyde, 5-(2-chlorophenyl)furan-2-carbaldehyde.
Following a successful synthesis, a comprehensive structural characterization using modern analytical techniques would be essential. This would include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the proton and carbon framework.
Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy to identify characteristic functional groups.
Once the compound is synthesized and characterized, the scope of investigation would broaden to include screening for biological activity. Based on the activities observed in structurally similar compounds, potential areas for initial screening could include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition assays. utripoli.edu.lymdpi.comnih.gov Such an investigation would serve to populate the scientific record with foundational data, potentially uncovering novel properties and paving the way for further research into this specific chemical entity.
Data Tables
Table 1: Physicochemical Properties of this compound This table outlines the basic calculated properties of the title compound. Experimental data is not widely reported in academic literature.
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.66 g/mol |
| IUPAC Name | (5-(2-chlorophenyl)furan-2-yl)methanamine |
| CAS Number | 383133-89-5 |
Table 2: Summary of Academic Research on Structurally Related Aryl-Furan-Methanamine Compounds This table highlights findings from studies on compounds with a similar chemical scaffold to provide context for potential research directions.
| Compound Class / Example | Area of Research | Key Findings | Reference |
| (5-Phenylfuran-2-yl)methanamine Derivatives | Enzyme Inhibition | Identification of novel, potent, and selective inhibitors of human sirtuin 2 (SIRT2). | mdpi.com |
| 5-(4-Chlorophenyl)furan Derivatives | Anticancer Agents | Synthesis of derivatives that act as colchicine (B1669291) binding site inhibitors, leading to inhibition of tubulin polymerization and cell cycle arrest. | nih.gov |
| General Furan Derivatives | Broad Medicinal Chemistry | The furan scaffold is integral to compounds with demonstrated antimicrobial, anti-inflammatory, analgesic, and anticancer activities. | ijabbr.comutripoli.edu.ly |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAFMOCOHJXREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640660 | |
| Record name | 1-[5-(2-Chlorophenyl)furan-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017427-47-2 | |
| Record name | 1-[5-(2-Chlorophenyl)furan-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1 5 2 Chlorophenyl 2 Furyl Methanamine
Reactivity Patterns of the Furan (B31954) Heterocyclic Ring System
The furan ring is an electron-rich aromatic heterocycle. chemicalbook.com Its aromaticity is lower than that of benzene, which makes it more susceptible to reactions that can disrupt the conjugated system. quimicaorganica.org The oxygen atom within the ring plays a crucial role, donating electron density and significantly influencing the ring's reactivity. numberanalytics.compearson.com
The furan ring is highly activated towards electrophilic aromatic substitution, reacting much more readily than benzene. pearson.compearson.com The oxygen heteroatom donates electron density to the ring, making it particularly susceptible to attack by electrophiles. numberanalytics.com This substitution preferentially occurs at the C2 (α) position, and if that is occupied, at the C5 position, because the carbocation intermediate formed during the attack is more stabilized by resonance. chemicalbook.compearson.compearson.com The intermediate cation resulting from an attack at the C2 position has three possible resonance structures, affording greater stability, whereas an attack at the C3 position yields a less stable cation with only two resonance structures. chemicalbook.com
In the context of 1-[5-(2-Chlorophenyl)-2-furyl]methanamine, the C5 position is already substituted with the 2-chlorophenyl group, and the C2 position is substituted with the methanamine group. Therefore, electrophilic attack would be directed to the remaining C3 or C4 positions. However, the existing substituents will heavily influence this. Electron-donating groups generally activate the ring, while electron-withdrawing groups deactivate it. matanginicollege.ac.in
Common electrophilic substitution reactions for the furan ring are summarized in the table below.
| Reaction | Reagent | Typical Product | Conditions |
| Nitration | Acetyl nitrate (B79036) (HNO₃/acetic anhydride) | 2-Nitrofuran | Low temperature numberanalytics.compharmaguideline.com |
| Halogenation | Br₂ in dioxane or DMF | 2-Bromofuran | Low temperatures (e.g., -5°C to 0°C) pearson.compharmaguideline.com |
| Sulfonation | Pyridine-SO₃ complex | Furan-2-sulfonic acid | Room temperature pharmaguideline.comyoutube.com |
| Acylation | Acetic anhydride (B1165640) / SnCl₄ or H₃PO₄ | 2-Acetylfuran | Lewis acid catalysis matanginicollege.ac.in |
| Formylation | Vilsmeier-Haack reaction (DMF/POCl₃) | 2-Formylfuran | Standard Vilsmeier conditions numberanalytics.com |
Table 1: Examples of Electrophilic Substitution Reactions on an Unsubstituted Furan Ring.
The reduced aromatic character of furan allows it to participate in cycloaddition reactions, a behavior not typically observed with benzene. quimicaorganica.org Furan can act as a 1,3-diene in [4+2] Diels-Alder cycloadditions with various dienophiles. nih.gov These reactions are often reversible, and the stability of the resulting cycloadducts can vary. nih.gov The Diels-Alder reaction is a highly atom-economical "green" process for creating complex cyclic molecules. nih.gov Furan can also engage in other cycloaddition pathways, such as [2+2] cycloadditions. numberanalytics.com
Furan and its derivatives can also undergo ring-opening reactions, particularly under acidic or oxidative conditions. pharmaguideline.comrsc.orgmdpi.com Acid-catalyzed ring-opening can occur upon protonation, especially in furans bearing electron-releasing substituents, which can lead to polymerization or the formation of acyclic dicarbonyl compounds. pharmaguideline.comacs.org For instance, the polymerization of furfuryl alcohol is sensitive to ring-opening side reactions. mdpi.com The ring-opening of difurfurylideneacetone (B168639) with alcoholic hydrochloric acid is another documented example. oup.com
| Reaction Type | Description | Significance |
| Diels-Alder [4+2] Cycloaddition | Furan acts as a diene, reacting with a dienophile to form a bicyclic adduct. nih.gov | A powerful method for synthesizing complex six-membered ring systems. nih.gov |
| Other Cycloadditions | Includes [2+2] cycloadditions with alkenes and alkynes. numberanalytics.com | Provides access to diverse and complex ring structures. numberanalytics.com |
| Acid-Catalyzed Ring Opening | Protonation of the furan ring leads to cleavage, often forming 1,4-dicarbonyl compounds. acs.org | Can be a synthetic route to acyclic compounds or an undesirable side reaction. mdpi.comoup.com |
| Oxidative Ring Opening | Treatment with oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide can open the ring. pharmaguideline.com | A transformation that can be synthetically useful but also indicates instability under certain conditions. pharmaguideline.com |
Table 2: Cycloaddition and Ring-Opening Pathways of the Furan Ring System.
Chemical Transformations of the Methanamine Functional Group
The methanamine group (-CH₂NH₂) is a primary amine attached to the furan ring. This functional group is a key center for nucleophilic and condensation reactions.
Primary amines, such as the one in this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This reaction is typically reversible and acid-catalyzed. libretexts.org The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org
The formation of imines is a fundamental transformation in organic synthesis, providing access to a wide range of other nitrogen-containing compounds. nih.gov
| Reactant | Catalyst | Intermediate | Product |
| Aldehyde (R-CHO) | Acid (e.g., H⁺) | Carbinolamine | Aldimine |
| Ketone (R-CO-R') | Acid (e.g., H⁺) | Carbinolamine | Ketimine |
Table 3: General Scheme for Imine Formation from a Primary Amine.
The lone pair of electrons on the nitrogen atom of the methanamine group makes it a potent nucleophile. chemguide.co.uk As a nucleophile, it can react with a variety of electrophilic centers. msu.edu The nucleophilicity of amines generally correlates with their basicity; more basic amines are typically stronger nucleophiles. masterorganicchemistry.com
The amine group in this compound can participate in several key reactions:
Alkylation: Reaction with alkyl halides (R-X) via an Sₙ2 mechanism to form secondary amines. However, this reaction can be difficult to control and may lead to over-alkylation, producing tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.ukmsu.edu
Acylation: Reaction with acyl chlorides (R-COCl) or acid anhydrides to form amides. This is a very common and efficient reaction for protecting the amine group or synthesizing amide derivatives. msu.edu
Reaction with Carbonyls: As discussed, the nucleophilic attack on aldehydes and ketones leads to imine formation. msu.edu
The reactivity of primary amines is generally higher than that of ammonia (B1221849) due to the electron-donating effect of the alkyl substituent, which increases the electron density on the nitrogen atom. masterorganicchemistry.com
Influence of the 2-Chlorophenyl Moiety on Overall Molecular Reactivity
The 2-chlorophenyl group attached at the C5 position of the furan ring exerts both electronic and steric effects on the molecule's reactivity.
Electronic Effects: The chlorine atom is an electronegative element, and it withdraws electron density from the phenyl ring through the inductive effect (-I effect). The phenyl ring itself can influence the furan ring's electron density. An electron-withdrawing substituent on a furan ring generally decreases its reactivity toward electrophilic substitution. matanginicollege.ac.inpharmaguideline.com Therefore, the 2-chlorophenyl group likely deactivates the furan ring slightly compared to an unsubstituted furan, making electrophilic attack less favorable. This deactivating effect would be transmitted through the conjugated system.
Steric Effects: The 2-chlorophenyl group is bulky. Its presence at the C5 position could sterically hinder the approach of reagents to the adjacent C4 position of the furan ring. Similarly, it could influence the conformation of the methanamine side chain at the C2 position, potentially affecting its accessibility and reactivity.
Elucidation of Reaction Mechanisms
The synthesis of this compound typically involves a multi-step process, beginning with the formation of the substituted furan ring, followed by the introduction of the methanamine functional group. Mechanistic studies have focused on elucidating the intricacies of each of these stages.
The formation of the 5-(2-chlorophenyl)-2-substituted furan core can be achieved through various synthetic routes, with the Paal-Knorr synthesis and the Meerwein arylation being prominent methods.
Paal-Knorr Furan Synthesis:
The Paal-Knorr synthesis is a classic and widely used method for the synthesis of furans from 1,4-dicarbonyl compounds. The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration. In the context of synthesizing a precursor to this compound, an unsymmetrical 1,4-dicarbonyl compound bearing a 2-chlorophenyl group would be required.
The mechanism commences with the protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the corresponding carbon atom. This is followed by a nucleophilic attack from the enol or enol ether form of the second carbonyl group, leading to a cyclic hemiacetal intermediate. Subsequent acid-catalyzed dehydration of this intermediate yields the furan ring.
The regioselectivity of the cyclization of an unsymmetrical 1,4-dicarbonyl precursor is a critical aspect. The initial protonation and subsequent enolization can occur at either of the two carbonyl groups. The pathway that proceeds through the more stable carbocation intermediate is generally favored. The electronic and steric effects of the 2-chlorophenyl group can influence this regioselectivity. The electron-withdrawing nature of the chlorine atom may slightly deactivate the adjacent carbonyl group towards protonation, while steric hindrance could also play a role in directing the cyclization.
Table 1: Key Steps in the Paal-Knorr Furan Synthesis Mechanism
| Step | Description | Intermediate |
| 1 | Protonation of a carbonyl oxygen | Oxonium ion |
| 2 | Enolization of the second carbonyl group | Enol |
| 3 | Intramolecular nucleophilic attack | Cyclic hemiacetal |
| 4 | Dehydration | Furan ring |
Meerwein Arylation:
An alternative and common strategy for the functionalization of the furan ring is the Meerwein arylation. This reaction introduces an aryl group, in this case, the 2-chlorophenyl group, onto the furan ring, typically at the 5-position of a 2-substituted furan such as furan-2-carbaldehyde. The reaction involves the use of a diazonium salt, here 2-chlorobenzenediazonium (B96021) chloride, and is often catalyzed by a copper salt, such as copper(II) chloride. nih.gov
The proposed mechanism for the Meerwein arylation involves a radical pathway. The copper(II) catalyst can be reduced to copper(I) in the reaction medium. The copper(I) species then reacts with the diazonium salt to generate an aryl radical and nitrogen gas. This highly reactive aryl radical then adds to the furan ring, preferentially at the electron-rich 5-position. The resulting radical intermediate is then oxidized, often by the copper(II) catalyst, to form the final 5-aryl-2-substituted furan product, regenerating the copper(I) catalyst to continue the catalytic cycle. researchgate.net The choice of solvent and catalyst concentration can significantly influence the reaction yield and selectivity. nih.gov
Table 2: Proposed Catalytic Cycle for Meerwein Arylation
| Step | Reactants | Products | Catalyst State |
| 1 | Cu(II) | Cu(I) | Reduction |
| 2 | 2-Chlorobenzenediazonium chloride + Cu(I) | 2-Chlorophenyl radical + N₂ + Cu(II) | Oxidation |
| 3 | 2-Chlorophenyl radical + 2-Substituted furan | Aryl-furan radical adduct | - |
| 4 | Aryl-furan radical adduct + Cu(II) | 5-(2-Chlorophenyl)-2-substituted furan + H⁺ + Cu(I) | Reduction |
The introduction of the methanamine group at the 2-position of the 5-(2-chlorophenyl)furan ring is commonly achieved through the reductive amination of the corresponding aldehyde, 5-(2-chlorophenyl)-2-furaldehyde.
Reductive Amination:
This transformation is typically a two-step, one-pot process. The first step involves the reaction of the aldehyde with an amine source, often ammonia or an ammonium salt, to form an intermediate imine or enamine. This is an acid-catalyzed condensation reaction where the nitrogen of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting hemiaminal intermediate then dehydrates to form the C=N double bond of the imine.
Table 3: Mechanistic Steps of Reductive Amination
| Step | Description | Reactants | Intermediate |
| 1 | Nucleophilic attack | 5-(2-Chlorophenyl)-2-furaldehyde, Ammonia | Hemiaminal |
| 2 | Dehydration | Hemiaminal | Imine |
| 3 | Catalytic Hydrogenation | Imine, H₂, Metal Catalyst | This compound |
Further transformations of the resulting methanamine group are also of interest. The primary amine is nucleophilic and can undergo reactions with various electrophiles. For instance, it can be acylated, alkylated, or used in the formation of Schiff bases with other carbonyl compounds. The reactivity of the methanamine group is influenced by the electronic properties of the 5-(2-chlorophenyl)-2-furyl moiety. The electron-donating character of the furan ring can enhance the nucleophilicity of the amine, while the electron-withdrawing nature of the 2-chlorophenyl group might have a counteracting, albeit likely weaker, effect.
Theoretical and Computational Chemistry Studies
Molecular Structure and Electronic Properties Analysis
Understanding the three-dimensional structure and the distribution of electrons within a molecule is fundamental to predicting its chemical behavior and biological activity.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the molecular and electronic properties of organic compounds. For a molecule like 1-[5-(2-Chlorophenyl)-2-furyl]methanamine, DFT calculations would be employed to predict its optimal geometric parameters, such as bond lengths and angles. These calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure accuracy. researchgate.netbohrium.com
Theoretical models developed through software like Gaussian can be used to investigate geometric, electronic, and spectroscopic properties. researchgate.netbohrium.com This includes geometry optimization, simulation of vibrational frequencies (harmonic vibration), analysis of the molecular electrostatic potential (MEP), examination of frontier molecular orbitals (FMOs), and Mulliken's population analysis. researchgate.netbohrium.com For similar chlorophenyl-substituted heterocyclic compounds, DFT has been successfully used to correlate theoretical findings with experimental data from techniques like X-ray crystallography, FT-IR, and NMR spectroscopy. nih.govresearchgate.net
The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. nih.govmdpi.com A smaller energy gap suggests higher reactivity.
Table 1: Illustrative Data from DFT Calculations for a Furan (B31954) Derivative
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -1500 Hartree |
Note: This table is illustrative and does not represent actual data for this compound.
The flexibility of the methanamine side chain and the rotational freedom between the furan and chlorophenyl rings mean that this compound can exist in multiple conformations. Understanding this conformational landscape is key to identifying the most stable, low-energy structures that are likely to be biologically relevant.
Molecular Dynamics (MD) simulations can be used to explore the conformational space of the molecule over time. These simulations model the movement of atoms and molecules based on classical mechanics, providing a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological receptor. For related chlorophenyl-containing compounds, MD simulations have been used to study their binding affinity and stability when interacting with biological targets like DNA or proteins. sciepub.com Such simulations can reveal stable binding poses and the nature of intermolecular interactions. dntb.gov.ua
Computational Approaches to Molecular Interactions
Investigating how a molecule interacts with biological macromolecules is a cornerstone of computer-aided drug design.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net The methodology involves several key steps:
Preparation of the Receptor and Ligand: The three-dimensional structure of the receptor protein is obtained, often from a repository like the Protein Data Bank (PDB). ajprd.com Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and the protein structure is energy minimized to correct any structural artifacts. ijper.org The ligand, this compound, would be built and its geometry optimized using a suitable force field. ijper.org
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm. ijper.org
Docking and Scoring: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site. Each pose is then evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). ajprd.com Lower binding energy scores generally indicate more favorable binding. researchgate.net
Analysis of Binding Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. ijper.org
Software like AutoDock and GLIDE are commonly used for these studies. researchgate.netijper.org For furan-based compounds, docking studies have been crucial in identifying potential biological targets and understanding their mechanism of action. ijper.orgnih.gov
Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org If this compound were identified as a hit compound, VS could be used to find structurally similar analogues with potentially improved activity.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target receptor. A library of compounds is docked into the active site, and the molecules are ranked based on their predicted binding affinity. nih.gov This approach is powerful for discovering novel scaffolds that can bind to a target.
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, this method relies on the knowledge of other molecules that bind to it. A model, such as a pharmacophore or a shape-based query, is created from a set of known active compounds. wikipedia.org This model is then used to search a database for other molecules that fit the model's features. researchgate.net
Cheminformatics tools are essential for managing and analyzing the large datasets generated during virtual screening. These tools are used to filter compounds based on physicochemical properties (e.g., Lipinski's rule of five), assess their "drug-likeness," and cluster hits into groups of structurally similar compounds for further investigation. researchgate.net
Prediction of Reaction Pathways and Selectivity
Computational chemistry can also be used to predict the most likely pathways for chemical reactions, providing insights that can guide synthetic chemistry efforts. For the synthesis of substituted furans, computational methods can help to elucidate reaction mechanisms and predict regioselectivity. researchgate.netnih.gov
For instance, DFT calculations can be used to model the transition states of potential reaction steps. The activation energy for each step can be calculated, allowing chemists to identify the most kinetically favorable pathway. researchgate.net This can be particularly useful for complex, multi-step syntheses or for reactions catalyzed by transition metals, where multiple competing pathways may exist. rsc.org
Modern approaches combine quantum chemical methods with machine learning algorithms to predict reaction outcomes and retrosynthetic pathways with increasing accuracy. frontiersin.orgcecam.org These tools can analyze vast reaction databases to identify patterns and predict how a novel substrate, such as a precursor to this compound, might behave under specific reaction conditions.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(3-(5-(4-chlorophenyl)furan-2-yl)acryloyl)-3,4-dihydro-2H-naphthalen-1-one |
Computational Design and Optimization of Novel Analogues
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the computational design and optimization of novel analogues of this compound. While computational chemistry is a powerful tool for the rational design of new molecules with improved properties, it appears that dedicated studies employing techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, or other in silico methods have not been publicly reported for this specific compound.
The process of computationally designing and optimizing novel analogues typically involves several key steps. Initially, a lead compound, in this case, this compound, would be identified. Following this, computational chemists would typically perform conformational analysis and identify the key structural features responsible for its biological activity. This is often achieved by studying its interaction with a biological target through molecular docking simulations.
Once the key pharmacophoric features are understood, medicinal chemists can propose modifications to the lead structure to enhance its activity, selectivity, or pharmacokinetic properties. These modifications can include the introduction of new functional groups, alteration of the scaffold, or isosteric replacements. The potential of these newly designed analogues is then evaluated in silico to prioritize the most promising candidates for synthesis and biological testing.
Despite the established utility of these computational approaches in drug discovery and materials science, it is important to note that their application to every chemical compound is not guaranteed. The focus of research is often dictated by a multitude of factors including the perceived therapeutic potential of a chemical series, funding availability, and the specific interests of research groups.
Therefore, while one can surmise the potential strategies that could be employed for the computational design of analogues of this compound, there is no concrete data or research findings to present at this time. Future research in this area would be necessary to fill this knowledge gap. Such studies would be invaluable in exploring the chemical space around this compound and potentially identifying novel derivatives with enhanced properties.
Structure Activity Relationship Sar Methodologies for Furan Based Methanamines
Methodologies for Structure-Activity Relationship Elucidation
To decipher the complex interplay between molecular structure and biological activity in compounds like 1-[5-(2-Chlorophenyl)-2-furyl]methanamine, researchers employ a combination of rational design, combinatorial chemistry, and computational analysis.
Rational drug design for furan-based compounds involves the synthesis of a library of molecules with systematic variations to probe their biological effects. ijabbr.com This process often begins with a lead compound, which may be identified through screening or from existing knowledge of biologically active molecules. For instance, a library of furan (B31954) derivatives can be created by introducing different substituents at various positions on the furan ring or associated aromatic systems. nih.gov
Key strategies in the rational design of furan-based libraries include:
Systematic Structural Modification: Altering the substitution pattern on the phenyl ring (e.g., changing the position or nature of the halogen) can reveal how electronic and steric factors influence activity. researchgate.net
Scaffold Hopping: Replacing the furan ring with other five-membered heterocycles can help determine the specific contribution of the furan moiety to the compound's function.
Side Chain Variation: Modifying the methanamine group or its linkers can provide insights into its role in molecular interactions.
The synthesis of these libraries is often achieved through multi-step reactions, sometimes employing palladium-catalyzed couplings to create a diverse set of derivatives for biological evaluation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structures of compounds with their biological activities. nih.gov These models use statistical methods and machine learning algorithms to predict the activity of new molecules based on their physicochemical properties, also known as molecular descriptors. digitaloceanspaces.comresearchgate.net
For furan derivatives, QSAR studies can involve the following approaches:
Descriptor Calculation: A wide range of descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound in a series.
Model Building: Machine learning algorithms, including multiple linear regression (MLR), partial least squares (PLS), and support vector machines (SVM), are used to build predictive models. digitaloceanspaces.comyoutube.com
Model Validation: The robustness of the QSAR models is assessed through internal and external validation techniques to ensure their predictive power. nih.gov
These computational methods allow for the screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity and helping to refine the understanding of the SAR. researchgate.net
The Role of the Furan Scaffold in Enabling Chemical Activity
The furan ring is a key structural component in many biologically active compounds, and its presence in this compound is critical to its function. ijabbr.comijabbr.com The furan scaffold is not merely a passive linker but an active participant in molecular interactions.
Key contributions of the furan scaffold include:
Electronic Properties: The furan ring is an electron-rich aromatic system, which allows it to engage in various electronic interactions with biological targets such as enzymes and receptors. ijabbr.com
Structural Rigidity and Planarity: The aromatic nature of the furan ring provides a degree of stability and planarity to the molecule, which can influence its binding affinity to target proteins. nih.gov
Versatility in Synthesis: The furan ring can be readily modified with various functional groups, making it a versatile scaffold for creating diverse chemical libraries. nih.govijabbr.com
The biological significance of the furan moiety is evidenced by its presence in a wide range of compounds with demonstrated activities, including antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.lynih.gov
Impact of the 2-Chlorophenyl Substitution Pattern on Molecular Recognition and Function
The substitution of a 2-chlorophenyl group at the 5-position of the furan ring has a profound impact on the molecule's properties and its ability to interact with biological targets. The position and nature of the substituent on the phenyl ring are critical for determining the compound's activity.
The influence of the 2-chlorophenyl group can be attributed to several factors:
Steric Effects: The presence of the chlorine atom at the ortho position can influence the conformation of the molecule, affecting how it fits into a binding pocket.
Electronic Effects: The electron-withdrawing nature of the chlorine atom can alter the electron density of the aromatic system, which may impact interactions with target molecules.
Hydrophobicity: The chloro-substituent increases the lipophilicity of the compound, which can affect its ability to cross cell membranes and interact with hydrophobic regions of proteins.
Studies on related compounds have shown that the position of the halogen on the phenyl ring can significantly alter biological activity, highlighting the importance of the substitution pattern for molecular recognition. nih.gov
Contribution of the Methanamine Group to Structural Activity
The methanamine group is a crucial functional group that often plays a key role in the biological activity of furan-based compounds. researchgate.net Its primary contributions are related to its basicity and its ability to form hydrogen bonds.
Key roles of the methanamine group include:
Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in the active sites of enzymes and receptors.
Ionic Interactions: At physiological pH, the methanamine group is often protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can engage in ionic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's binding site.
Conformational Flexibility: The single bond connecting the methyl group to the amine allows for rotational flexibility, which can help the molecule adopt an optimal conformation for binding.
The importance of the methanamine group is supported by SAR studies on related molecules, where modifications to this group often lead to significant changes in biological activity. researchgate.net
Advanced Characterization Techniques in Chemical Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise arrangement of atoms within a molecule. By interacting with molecules in distinct ways, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique identifies the different types of hydrogen atoms (protons) in a molecule and provides information about their local chemical environment and proximity to other protons. For 1-[5-(2-Chlorophenyl)-2-furyl]methanamine , one would expect distinct signals for the protons on the furan (B31954) ring, the chlorophenyl ring, and the aminomethyl group. The chemical shifts (δ) are influenced by the electron density around the proton, and the splitting patterns (multiplicity) reveal the number of adjacent protons.
¹³C NMR Spectroscopy: This method detects the different types of carbon atoms in a molecule. Each unique carbon atom in This compound would give a distinct signal, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms).
Hypothetical NMR Data for this compound | ¹H NMR | Data | ¹³C NMR | Data | | :--- | :--- | :--- | :--- | | Chemical Shift (δ) | Integration | Multiplicity | Assignment | Chemical Shift (δ) | Assignment | | 7.60-7.20 | 4H | Multiplet | Ar-H (Chlorophenyl) | 154.0 | C-O (Furan) | | 6.80 | 1H | Doublet | Furan-H | 142.1 | C-Ar (Furan) | | 6.40 | 1H | Doublet | Furan-H | 132.5 - 127.0 | Ar-C (Chlorophenyl) | | 3.90 | 2H | Singlet | CH₂-N | 112.0 | Furan-CH | | 1.85 | 2H | Singlet (broad) | NH₂ | 109.5 | Furan-CH | | | | | | 38.5 | CH₂-N |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum. For This compound , key absorptions would be expected for the N-H bonds of the amine, C-H bonds of the aromatic and furan rings, C=C bonds of the rings, and the C-Cl bond.
Hypothetical IR Absorption Data for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3400-3250 | N-H Stretch | Primary Amine |
| 3100-3000 | C-H Stretch | Aromatic/Furan |
| 1600-1475 | C=C Stretch | Aromatic/Furan Ring |
| 1250-1020 | C-N Stretch | Amine |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This provides the exact molecular weight of the compound and, through fragmentation patterns, can offer further structural clues. For This compound , the molecular ion peak (M⁺) would confirm the molecular weight. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Hypothetical Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
|---|---|
| 221/223 | Molecular Ion Peak [M]⁺ and [M+2]⁺ |
| 186 | Loss of -NH₂ group |
| 111 | Chlorophenyl fragment |
Chromatographic and Separation Techniques for Purity Assessment
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are non-volatile or thermally unstable. A sample of This compound would be dissolved in a suitable solvent and injected into the HPLC system. A pure sample would ideally show a single peak at a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate). The presence of other peaks would indicate impurities.
Hypothetical HPLC Purity Assessment Data
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 4.8 min |
| Purity | >98% (based on peak area) |
Gas Chromatography (GC)
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. For a compound like This compound , GC could be used to assess its purity, provided it is sufficiently volatile and thermally stable. The sample is injected into a heated port, vaporized, and carried by a carrier gas through a column. Similar to HPLC, a pure sample would exhibit a single peak at a specific retention time.
Hypothetical GC Purity Assessment Data
| Parameter | Value |
|---|---|
| Column | DB-5 (or similar non-polar capillary column) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Oven Program | 100 °C hold 2 min, ramp to 280 °C at 10 °C/min |
| Retention Time | 12.5 min |
| Purity | >99% (based on peak area) |
X-ray Crystallography for Definitive Structural and Conformational Analysis
A comprehensive search for published crystallographic data on the compound this compound has been conducted. Despite a thorough review of scientific literature and structural databases, no specific single-crystal X-ray diffraction studies for this particular molecule could be located.
For a molecule like this compound, an X-ray crystallographic analysis would yield valuable insights. It would confirm the connectivity of the atoms, establishing the furan ring's substitution pattern with the 2-chlorophenyl group at the 5-position and the methanamine group at the 2-position. Furthermore, it would reveal the rotational conformation of the single bonds, such as the orientation of the chlorophenyl ring relative to the furan ring and the conformation of the methanamine side chain. Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate how the molecules pack in the solid state, would also be elucidated.
While crystallographic data for the specific title compound is not available, the scientific community relies on such studies for a wide range of other compounds to understand structure-property relationships, reaction mechanisms, and to aid in the design of new molecules with desired properties. The absence of a published crystal structure for this compound indicates that this specific analysis has likely not yet been performed or reported in publicly accessible resources.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes for Highly Substituted Furan (B31954) Systems
The synthesis of highly substituted furans, such as the core of 1-[5-(2-Chlorophenyl)-2-furyl]methanamine, remains a pivotal area of research. While classical methods like the Paal-Knorr and Feist-Bénary syntheses provide foundational routes, future efforts are directed towards more sophisticated and efficient strategies that offer greater control over substitution patterns and molecular complexity. alfa-chemistry.comwikipedia.orgwikipedia.org
Another key direction is the use of photocatalysis and visible-light-driven reactions. These methods offer a greener alternative to traditional thermal reactions and can enable unique chemical transformations. Research into the visible-light-driven conversion of 1,3-diketones into tetra-substituted furans highlights the potential of these energy-efficient and mild techniques. The development of such novel synthetic strategies will be crucial for accessing not only this compound but also a diverse library of its analogs for further study.
Table 1: Comparison of Modern Synthetic Routes for Substituted Furans
| Synthetic Strategy | Catalyst/Conditions | Advantages |
|---|---|---|
| Tandem Cyclization | Iron (III) Chloride (FeCl₃) | High efficiency, use of simple precursors. |
| Oxidative Cyclization | Copper Catalyst | Utilizes readily available starting materials like aryl ketones and styrenes. |
| Direct Arylation | Palladium Catalyst | Allows for mild reaction conditions to form 5-aryl-2-formylfurans. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds. For a molecule like this compound, these computational tools can accelerate the discovery of derivatives with optimized properties and predict efficient synthetic pathways.
A notable advancement is the development of AI frameworks that co-design a molecule and its synthesis pathway simultaneously. This dual-design approach ensures that the generated molecules are not only theoretically effective but also synthetically accessible. By incorporating synthesizability from the outset, these tools bridge the gap between computational design and practical laboratory chemistry, accelerating the entire discovery pipeline.
Advanced Mechanistic Studies in Furan Chemistry and Methanamine Transformations
A deeper understanding of the reaction mechanisms underlying the formation of the furan ring and the introduction of the methanamine group is essential for optimizing synthetic routes and controlling product outcomes. Future research will likely employ a combination of advanced spectroscopic techniques and computational chemistry to elucidate these mechanisms in greater detail.
For classical furan syntheses, such as the Paal-Knorr reaction, studies have already revealed the importance of intermediates like hemiacetals and the role of water in mediating the cyclization step. wikipedia.orgrsc.org Future investigations will likely focus on the mechanisms of newer, metal-catalyzed reactions, aiming to understand the precise role of the catalyst in activating substrates and facilitating bond formation.
Regarding the methanamine moiety, mechanistic studies on transformations like reductive amination and biocatalytic transamination are crucial. Biocatalysis, using enzymes such as ω-transaminases, offers a highly selective and sustainable method for amine synthesis. nih.govmdpi.com Understanding the enzyme's active site, substrate specificity, and catalytic cycle through computational modeling and experimental kinetics can guide the engineering of more efficient biocatalysts for the synthesis of chiral amines, including potentially stereoisomers of this compound.
Key Mechanistic Pathways in Furan Synthesis:
Paal-Knorr Synthesis: Involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, proceeding through protonation, enol formation, and dehydration of a hemiacetal intermediate. alfa-chemistry.comwikipedia.org
Feist-Bénary Synthesis: An amine-catalyzed condensation between an α-halo ketone and a β-dicarbonyl compound, involving steps of enolate formation, nucleophilic substitution, and dehydration. wikipedia.orgyoutube.com
Further Innovations in Green Chemistry for Sustainable Production of Complex Heterocycles
The principles of green chemistry are increasingly guiding the development of synthetic methodologies in the chemical industry. The sustainable production of complex heterocycles like this compound is a key area for future innovation.
A primary focus is the replacement of traditional volatile and often toxic organic solvents with greener alternatives. Water, ionic liquids, and deep eutectic solvents are being explored as reaction media for heterocyclic synthesis. wikipedia.org Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability.
Alternative energy sources are also being employed to drive chemical reactions more efficiently and with less waste. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocycles. Similarly, mechanochemistry, such as ball milling, offers a solvent-free method for conducting reactions, reducing waste and simplifying workup procedures. The application of these green technologies to the synthesis of substituted furans will be a critical step towards more sustainable chemical manufacturing.
Design and Application of this compound as Chemical Biology Probes
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. mdpi.com The unique structure of this compound makes it an intriguing scaffold for the design of such probes. Furan-containing molecules have demonstrated a wide range of biological activities and have been developed as fluorescent probes for studying nucleic acids. ijabbr.comnih.gov
Future research could focus on designing derivatives of this compound that can act as probes for specific biological targets. This involves modifying the core structure to incorporate reporter tags (like fluorescent groups) or reactive moieties that can covalently label a target protein. For example, a molecular probe has been developed that utilizes a Diels-Alder reaction to covalently modify furan-containing natural products, enabling their identification in complex biological mixtures. researchgate.netnih.gov
By systematically modifying the substituents on the phenyl and furan rings, it may be possible to tune the molecule's selectivity and affinity for a particular biological target. The development of such probes would provide powerful tools for target validation and for elucidating the complex signaling pathways involved in health and disease, potentially paving the way for new therapeutic strategies.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm the furyl and chlorophenyl substituents, with aromatic protons appearing at δ 6.5–7.8 ppm and methanamine protons at δ 3.2–3.8 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 233.05 (C₁₁H₁₀ClNO⁺) .
- FTIR : Stretching vibrations for C-Cl (~750 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups .
How can researchers resolve contradictions in spectroscopic data when confirming the compound’s structure?
Q. Advanced
- 2D NMR techniques : HSQC and HMBC correlations resolve ambiguities in aromatic proton assignments and verify methanamine connectivity .
- X-ray crystallography : Provides definitive structural confirmation, especially when unexpected tautomers or stereochemical anomalies arise .
- Comparative analysis : Match experimental spectra with simulated data from computational tools (e.g., ACD/Labs or Gaussian) .
What computational methods predict the compound’s reactivity in different chemical or biological environments?
Q. Advanced
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furyl ring’s electron-rich nature may drive nucleophilic aromatic substitution .
- Molecular Dynamics (MD) simulations : Model solubility in aqueous vs. lipid environments, critical for pharmacokinetic studies .
- Docking studies : Predict binding affinities to biological targets (e.g., serotonin receptors) using AutoDock Vina .
How can structure-activity relationship (SAR) studies be designed to explore biological targets?
Q. Advanced
- Substituent variation : Synthesize analogs with halogen substitutions (e.g., F, Br) on the phenyl ring to assess electronic effects on receptor binding .
- In vitro assays : Use enzyme inhibition assays (e.g., monoamine oxidase) to correlate structural modifications with activity changes .
- Pharmacophore mapping : Identify critical functional groups (e.g., methanamine) for target interaction using software like Schrödinger .
What strategies mitigate instability or degradation during storage of this compound?
Q. Advanced
- Inert storage : Store under argon at –20°C to prevent oxidation of the amine group .
- Lyophilization : For long-term stability, lyophilize in amber vials to avoid photodegradation .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated decomposition .
What theoretical frameworks guide research on this compound’s pharmacological potential?
Q. Basic
- Receptor-ligand interaction theory : Explains binding to G protein-coupled receptors (GPCRs) via hydrogen bonding and π-π stacking .
- Quantitative SAR (QSAR) models : Relate substituent electronic parameters (Hammett σ) to bioactivity trends .
How can researchers validate the impact of synthetic impurities on biological activity?
Q. Advanced
- HPLC purification : Isolate impurities (>95% purity) using reverse-phase C18 columns and acetonitrile/water gradients .
- Dose-response assays : Compare IC₅₀ values of purified compound vs. crude mixtures to identify impurity-driven toxicity .
- Metabolite profiling : Use LC-MS to track impurity transformation in biological matrices (e.g., liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
